2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, along with an imidazole-pyrimidine moiety. The unique structural features of this compound make it a valuable subject for research in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, contributing to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions . The exact mode of action would depend on the specific target and the context within the biological system.
Biochemical Pathways
Given the diverse biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . These could include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion would depend on the specific chemical structure of the compound and the biological system in which it is present.
Result of Action
Given the diverse biological activities of imidazole derivatives, the effects could potentially include modulation of cellular signaling, inhibition of cell growth, reduction of inflammation, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the use of halogenated precursors and nucleophilic substitution reactions to introduce the chloro and fluoro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloro or fluoro groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Common solvents include dimethylformamide (DMF), toluene, and ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: Researchers use this compound to probe biological pathways and identify molecular targets.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules with industrial relevance.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: An intermediate used in the synthesis of benzamide scaffolds.
Imidazole Derivatives: Compounds with similar imidazole moieties that exhibit diverse biological activities.
Uniqueness
2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c1-9-18-4-5-22(9)15-19-7-11(8-20-15)21-14(23)12-3-2-10(17)6-13(12)16/h2-8H,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXRTCSTBBBWPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.